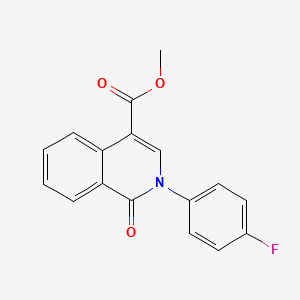

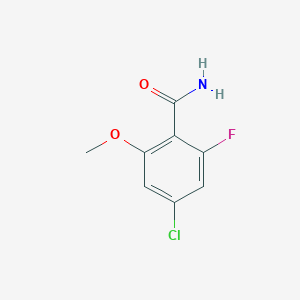

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate, also known as MFIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MFIPC belongs to the class of isoquinolinecarboxylate derivatives and has a molecular formula of C19H14FNO3. In

Scientific Research Applications

Antimicrobial Activity

Compounds derived from Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate have been synthesized and tested for their antimicrobial properties. A study reported the synthesis of novel fluorinated benzimidazoles, which showed significant bactericidal concentration values against various bacterial strains such as S. aureus, E. coli, P. aeruginosa, and K. pneumoniae . These compounds could serve as lead compounds for developing new antibiotics, especially in the fight against antibiotic-resistant strains.

Antioxidant Properties

The same set of fluorinated benzimidazoles also exhibited good antioxidant activities. Two derivatives in particular were comparable to ascorbic acid in their antioxidant capacity . This suggests potential applications in preventing oxidative stress-related diseases or in food preservation.

COX-2 Inhibition for Anti-inflammatory Drugs

Another research application involves the design and synthesis of compounds as selective COX-2 inhibitors. These inhibitors are crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. A study highlighted the synthesis of new derivatives that showed high potency and selectivity against the COX-2 enzyme, which is a promising step towards better therapeutic agents for inflammation .

Corrosion Inhibition

Derivatives of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate have been assessed for their anti-corrosion characteristics. One study evaluated a synthesized pyridazinone analog on carbon steel in a corrosive medium and found it effective in corrosion inhibition . This application is significant for industries where metal preservation is critical.

Organic Semiconductor Development

Thiophene derivatives, which can be synthesized from related compounds, play a crucial role in the advancement of organic semiconductors. These materials are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), indicating the potential of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate in electronic device fabrication .

Pharmacological Activities of Indole Derivatives

Indole derivatives, which share a similar structural motif with the compound , have a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, among others. This suggests that Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate could be a precursor or a scaffold for synthesizing various biologically active indole derivatives .

properties

IUPAC Name |

methyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSOIMQHNZSTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)